4-(4-Methylphenoxy)-5-(methylsulfonyl)-2-phenylpyrimidine
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Overview
Description
4-(4-Methylphenoxy)-5-(methylsulfonyl)-2-phenylpyrimidine is a synthetic organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a pyrimidine ring substituted with a 4-methylphenoxy group, a methylsulfonyl group, and a phenyl group
Preparation Methods
The synthesis of 4-(4-Methylphenoxy)-5-(methylsulfonyl)-2-phenylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors such as benzamidine and ethyl acetoacetate.
Introduction of Substituents: The 4-methylphenoxy group can be introduced via nucleophilic substitution reactions using 4-methylphenol and an appropriate leaving group. The methylsulfonyl group can be added through sulfonation reactions using methylsulfonyl chloride.
Final Assembly: The phenyl group can be introduced through cross-coupling reactions such as Suzuki or Heck coupling, using phenylboronic acid or phenyl halides.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
4-(4-Methylphenoxy)-5-(methylsulfonyl)-2-phenylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or sulfonyl groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-Methylphenoxy)-5-(methylsulfonyl)-2-phenylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenoxy)-5-(methylsulfonyl)-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit certain kinases or proteases, leading to the modulation of signaling pathways and cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-(4-Methylphenoxy)-5-(methylsulfonyl)-2-phenylpyrimidine can be compared with other similar compounds, such as:
4-(4-Methylphenoxy)benzoic acid: This compound shares the 4-methylphenoxy group but has a different core structure, leading to different chemical and biological properties.
1-Methyl-4-(4-{[4-(4-Methylphenoxy)phenyl]sulfonyl}phenoxy)benzene: This compound has a similar sulfonyl and phenoxy substitution pattern but differs in the overall molecular framework.
Properties
IUPAC Name |
4-(4-methylphenoxy)-5-methylsulfonyl-2-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-13-8-10-15(11-9-13)23-18-16(24(2,21)22)12-19-17(20-18)14-6-4-3-5-7-14/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZKWALPWYOVTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC=C2S(=O)(=O)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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